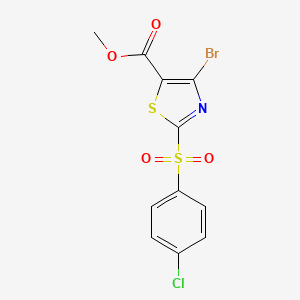
Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate involves several steps. One common synthetic route includes the reaction of 4-bromo-2-chlorothiazole with 4-chlorobenzenesulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents such as potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity . The sulfonyl group enhances the compound’s ability to form strong interactions with biological targets, contributing to its efficacy in various applications .
相似化合物的比较
Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
生物活性
Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate (CAS Number: 1025468-06-7) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, presenting data from various studies and highlighting its mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉BrClN₃O₂S |
| Molecular Weight | 333.64 g/mol |
| Melting Point | Not available |
| Boiling Point | 277°C at 760 mmHg |
| LogP | 1.692 |
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study published in MDPI reported the synthesis and characterization of various thiazole derivatives, including this compound. The compound was tested against Gram-negative bacteria, showing promising inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicated that the compound effectively reduced bacterial growth at concentrations as low as 50 µM, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer activity of this compound has been investigated through in vitro assays on various cancer cell lines:
-
Cell Lines Tested :
- A549 (human pulmonary adenocarcinoma)
- Caco-2 (human colorectal adenocarcinoma)
-
Findings :
- The compound exhibited a significant reduction in cell viability in Caco-2 cells with a decrease of approximately 39.8% at a concentration of 100 µM after 24 hours of treatment (p < 0.001). Conversely, it showed minimal activity against A549 cells .
- Structure-activity relationship studies indicated that modifications to the thiazole ring could enhance anticancer activity, with certain substitutions leading to improved efficacy against Caco-2 cells .
The mechanisms by which this compound exerts its biological effects are still under investigation, but several hypotheses have been proposed:
- Inhibition of Protein Synthesis : Thiazole derivatives are known to interfere with bacterial protein synthesis, which may explain their antimicrobial properties.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death. This could be mediated through the activation of caspases or modulation of Bcl-2 family proteins.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of various thiazole derivatives on cancer cell lines and found that this compound significantly reduced viability in Caco-2 cells compared to untreated controls, indicating its potential as a selective anticancer agent .
- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against multiple strains of bacteria, reinforcing its application in treating infections caused by resistant pathogens .
属性
分子式 |
C11H7BrClNO4S2 |
|---|---|
分子量 |
396.7 g/mol |
IUPAC 名称 |
methyl 4-bromo-2-(4-chlorophenyl)sulfonyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H7BrClNO4S2/c1-18-10(15)8-9(12)14-11(19-8)20(16,17)7-4-2-6(13)3-5-7/h2-5H,1H3 |
InChI 键 |
ODDDYVWYYUWUPU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















